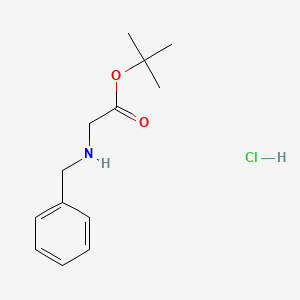
tert-Butylbenzylglycinatehydrochloride
カタログ番号 B8457770
分子量: 257.75 g/mol
InChIキー: UPIWJJPDQGQPNO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US06093731
Procedure details


N-Berzylglycine t-butyl ester ##STR118## A solution of t-butyl bromoacetate (1.5 mL, 10.1 mmol) in CH2Cl2 (10 mL) was added dropwise to a stirred solution of benzylamine (10.9 mL, 100 mmol) in CH2Cl2 (40 mL) at 0° C., the mixture was stirred for 1 h and then warmed to room temperature and stirred for an additional 3 d. The mixture was washed with water (3×50 mL), dilute HCl (1 N) and the combined aqueous washings were extracted with Et2O. The organic phase was washed with saturated aqueous NaHCO3, dried (Na2SO4) and evaporated in vacuo. The residue was dissolved in Et2O, treated with a solution of HCl in ether (0.5 M) and the resulting precipitate was collected and dissolved in EtOAc. This solution was filtered through hyflo, and partially evaporated in vacuo to give a thick slurry. The solid was collected by filtration, washed with Et2O and then dried to give N-benzylglycine t-butyl ester hydrochloride (1.03 g, 4.00 mmol) as a white solid.
[Compound]
Name
t-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[CH2:10]([NH2:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(Cl)[Cl:19]>>[ClH:19].[C:6]([O:5][C:3](=[O:4])[CH2:2][NH:17][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([CH3:9])([CH3:8])[CH3:7] |f:3.4|
|
Inputs


Step One
[Compound]
|
Name
|
t-butyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
10.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for an additional 3 d
|
|
Duration
|
3 d
|
WASH
|
Type
|
WASH
|
|
Details
|
The mixture was washed with water (3×50 mL), dilute HCl (1 N)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the combined aqueous washings were extracted with Et2O
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with saturated aqueous NaHCO3
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in Et2O
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with a solution of HCl in ether (0.5 M)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting precipitate was collected
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in EtOAc
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This solution was filtered through hyflo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partially evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a thick slurry
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with Et2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(C)(C)(C)OC(CNCC1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 4 mmol | |
| AMOUNT: MASS | 1.03 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
